molecular formula C15H20FNO2 B12544068 Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate CAS No. 857357-08-5

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate

Cat. No.: B12544068
CAS No.: 857357-08-5
M. Wt: 265.32 g/mol
InChI Key: JTUUOODGOPSGPH-UHFFFAOYSA-N
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Description

Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a fluoro-methylphenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Fluoro-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluoro-methylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a fluoro-methylphenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or de-fluorinated compounds.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl (2R,4S)-2-(4-chloro-2-methylphenyl)piperidine-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl (2R,4S)-2-(4-bromo-2-methylphenyl)piperidine-4-carboxylate: Similar structure but with a bromo group instead of a fluoro group.

The uniqueness of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

857357-08-5

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3

InChI Key

JTUUOODGOPSGPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C

Origin of Product

United States

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